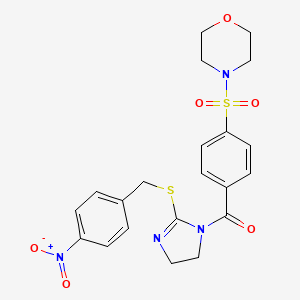
(4-(morpholinosulfonyl)phenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the imidazole ring. The presence of the nitro group could potentially make the compound a good electrophile, while the morpholinosulfonyl group could potentially make the compound a good nucleophile .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The nitro group could potentially undergo reduction to form an amine, while the imidazole ring could potentially undergo various substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could potentially make the compound more polar, while the morpholinosulfonyl group could potentially increase its solubility in certain solvents .Applications De Recherche Scientifique
Synthesis and Characterization
The compound is part of a broader class of compounds utilized in various chemical syntheses and characterizations, demonstrating the compound's significance in scientific research. For instance:
Synthesis of Novel Compounds
The compound has been used as an intermediate in the synthesis of various biologically active compounds, highlighting its role in the development of new chemical entities with potential biological activities. This includes the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which is a significant intermediate for many biologically active compounds, implying its importance in the field of medicinal chemistry (Wang et al., 2016).
Material Synthesis and Analysis
The compound and its derivatives have been involved in the synthesis and analysis of materials, such as novel poly(amide-ether)s bearing imidazole pendants. These materials show potential in various applications due to their solubility, thermal properties, and fluorescence emission, indicating the compound's role in material science and engineering (Ghaemy et al., 2013).
Potential in Imaging and Diagnostic Applications
Derivatives of the compound have been studied for potential applications in imaging, as evidenced by the synthesis of [11C]HG-10-102-01 as a new PET agent for imaging LRRK2 enzyme in Parkinson's disease. This highlights the compound's potential in contributing to the development of diagnostic agents and tools for medical imaging (Wang et al., 2017).
Antitumor and Antiproliferative Activity
Research has demonstrated the compound's derivatives possessing distinct inhibition on the proliferation of cancer cell lines, indicating its significance in the development of antitumor agents (Tang & Fu, 2018).
Bioactive Heterocycle Synthesis and Analysis
Synthesis and characterization of a novel bioactive heterocycle compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been conducted to understand its antiproliferative activity, providing insights into its role in pharmaceutical sciences (Prasad et al., 2018).
Orientations Futures
Future research on this compound could potentially involve exploring its reactivity, studying its physical and chemical properties, and investigating any potential biological activity. This could involve conducting various chemical reactions, performing spectroscopic analyses, and carrying out biological assays .
Mécanisme D'action
Target of action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on their specific structures and targets. For example, some imidazole derivatives act by inhibiting certain enzymes, while others might interact with cell membrane components or DNA .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its exact targets. Given the wide range of activities associated with imidazole derivatives, it could potentially affect multiple pathways .
Pharmacokinetics
Many imidazole derivatives are known to be well absorbed and distributed in the body, and they are often metabolized by the liver .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the activities associated with imidazole derivatives, it could potentially have a wide range of effects .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors could affect the compound’s solubility, stability, and ability to reach its targets .
Propriétés
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c26-20(17-3-7-19(8-4-17)33(29,30)23-11-13-31-14-12-23)24-10-9-22-21(24)32-15-16-1-5-18(6-2-16)25(27)28/h1-8H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVGQHGDUWXHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(morpholinosulfonyl)phenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



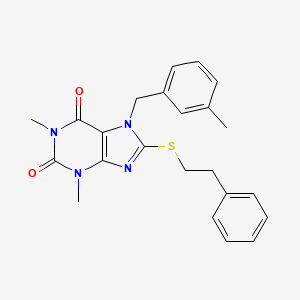
![methyl 4-((7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2587214.png)
![6-Ethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2587215.png)
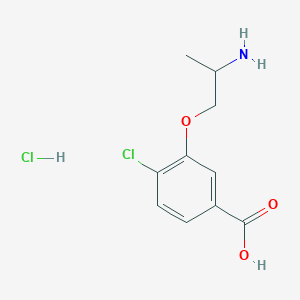

![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587221.png)
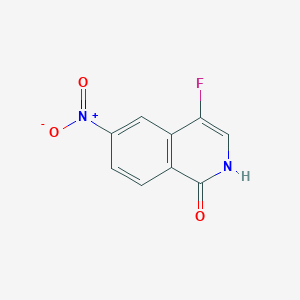
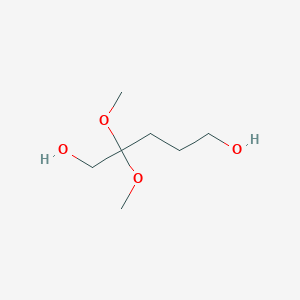
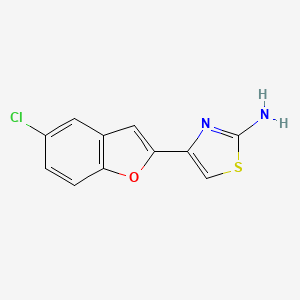
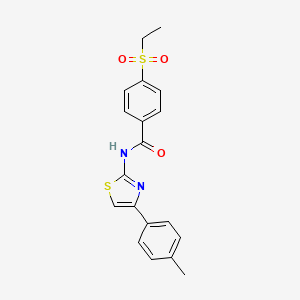
![N-(2,4-difluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2587231.png)
![methyl 4-((2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2587232.png)